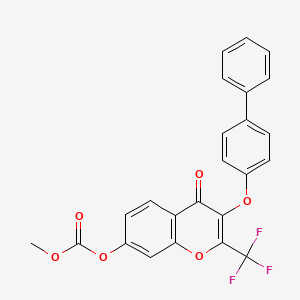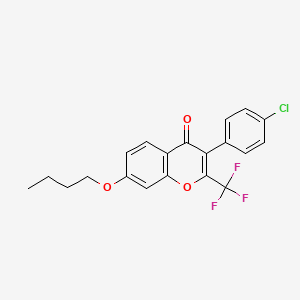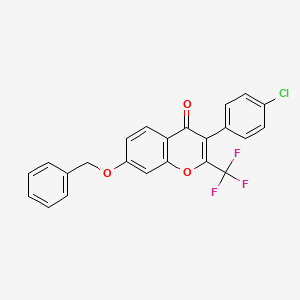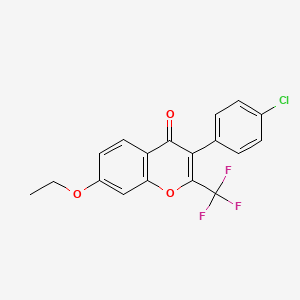
3-(4-chlorophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one
Overview
Description
3-(4-chlorophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, ethyl acetoacetate, and trifluoromethyl ketone.
Condensation Reaction: The initial step involves a condensation reaction between 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromenone core structure.
Substitution Reaction:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent selection, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-chlorophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl and ethoxy groups, using reagents like halogens or nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boron reagents and palladium catalysts to form new carbon-carbon bonds.
Scientific Research Applications
3-(4-chlorophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its chromenone core structure.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Material Science: The compound’s unique chemical properties make it suitable for applications in material science, such as the development of new polymers and coatings.
Pharmaceutical Research: It is explored for its potential use in drug development and formulation.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit enzymes involved in inflammatory and cancer pathways, leading to reduced inflammation and tumor growth.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling and responses.
DNA Interaction: It can interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
3-(4-chlorophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one can be compared with other similar compounds, such as:
Coumarins: Similar to chromenones, coumarins have a benzopyrone structure and exhibit various biological activities.
Flavonoids: Flavonoids are another class of compounds with a similar core structure and are known for their antioxidant and anti-inflammatory properties.
Indoles: Indoles are heterocyclic compounds with diverse biological activities, often used in medicinal chemistry.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-ethoxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3O3/c1-2-24-12-7-8-13-14(9-12)25-17(18(20,21)22)15(16(13)23)10-3-5-11(19)6-4-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORLCPFGPPGLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2,2-diphenylacetate](/img/structure/B3752501.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate](/img/structure/B3752507.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 3-methylbenzoate](/img/structure/B3752512.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 3-chlorobenzoate](/img/structure/B3752520.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2,4-dichlorobenzoate](/img/structure/B3752522.png)

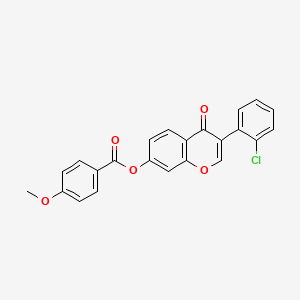

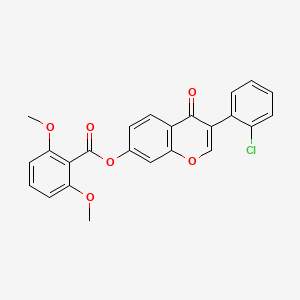
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 3,4-dichlorobenzoate](/img/structure/B3752560.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate](/img/structure/B3752567.png)
